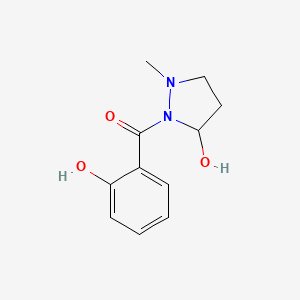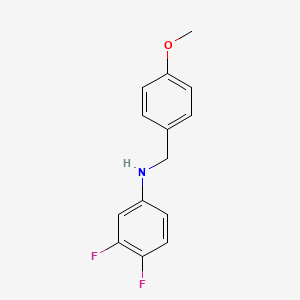![molecular formula C21H17FN2O5S B5150440 2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)
2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid, commonly known as FPGS inhibitor, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
Mecanismo De Acción
FPGS inhibitor works by binding to the active site of FPGS, thereby preventing the enzyme from binding to antifolate drugs. This leads to a decrease in the activation of antifolate drugs and an increase in their concentration in cancer cells, resulting in enhanced cytotoxicity.
Biochemical and Physiological Effects:
FPGS inhibitor has been found to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of cancer stem cell markers. Moreover, FPGS inhibitor has been found to enhance the efficacy of antifolate drugs in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPGS inhibitor is its potential to enhance the efficacy of antifolate drugs in cancer treatment. Moreover, FPGS inhibitor has been found to have a low toxicity profile and can be easily synthesized. However, one of the limitations of FPGS inhibitor is its specificity towards FPGS, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the research on FPGS inhibitor. One of the potential directions is to explore the use of FPGS inhibitor in combination with other chemotherapeutic agents to enhance their efficacy. Another direction is to investigate the potential of FPGS inhibitor in the treatment of other diseases, such as autoimmune disorders, where antifolate drugs have been found to be effective. Moreover, further studies are needed to elucidate the mechanism of action of FPGS inhibitor and its potential side effects.
Métodos De Síntesis
FPGS inhibitor is synthesized by a series of chemical reactions involving the condensation of 2-fluoroaniline, benzoic acid, and phenylsulfonyl chloride with glycine. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
FPGS inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of FPGS, an enzyme that plays a crucial role in the activation of antifolate drugs, such as methotrexate. By inhibiting FPGS, FPGS inhibitor can enhance the efficacy of antifolate drugs and reduce drug resistance.
Propiedades
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5S/c22-17-11-5-7-13-19(17)24(30(28,29)15-8-2-1-3-9-15)14-20(25)23-18-12-6-4-10-16(18)21(26)27/h1-13H,14H2,(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGDSWPAHBIBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)
![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)


![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)
![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)


![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
![1-[2-(1-adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]-2-propanol hydrochloride](/img/structure/B5150469.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-1-propanamine](/img/structure/B5150474.png)